

Application Notes and Protocols for Assessing Dapivirine Adherence in Clinical Trials

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The assessment of adherence to the **Dapivirine** vaginal ring in clinical trials is crucial for accurately interpreting efficacy and safety data. This document provides detailed protocols for the quantitative analysis of **Dapivirine** in various biological matrices and for the determination of residual drug levels in used vaginal rings. These methods serve as objective measures of adherence and are essential for understanding the correlation between product use and clinical outcomes.

Quantitative Adherence Measures

Objective assessment of **Dapivirine** adherence relies on the quantification of the drug in biological samples and the analysis of the amount of drug released from the vaginal ring. The following tables summarize key quantitative data from clinical trials.

Table 1: **Dapivirine** Concentration in Biological Matrices



Biological Matrix	Analytical Method	Lower Limit of Quantification (LLOQ)	Typical Concentration s Observed	Citation(s)
Plasma	UHPLC-MS/MS	20 pg/mL	Median: 262.0 - 327 pg/mL	[1][2][3][4][5]
Cervicovaginal Fluid (CVF)	LC-MS/MS	0.25 ng/swab	Median Cmax: 36.25 ng/mg	[3][4]
Breast Milk	LC-MS/MS	10 pg/mL	Median: 676 pg/mL	[3]
Cervical Tissue	LC-MS/MS	0.05 ng/sample	Mean: 2.49 ng/mg	[4][5]

Table 2: Adherence Classification Based on Residual Dapivirine in Vaginal Rings

Adherence Category	Dapivirine Released per 28- day Period	Interpretation	Citation(s)
No Use / No Adherence	< 0.9 mg	The ring was likely not used.	[6][7]
Some to Moderate Use	0.9 mg - 4.0 mg	The ring was used but not consistently.	[6][7]
High Use / Good Adherence	> 4.0 mg	The ring was used consistently for the 28-day period.	[6][7][8]

Experimental Protocols Protocol for Quantification of Dapivirine in Human Plasma

This protocol is based on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and is designed for high-throughput analysis.[1][2]



2.1.1. Materials and Reagents

- Dapivirine analytical standard
- Deuterated **Dapivirine** internal standard (IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Formic acid
- Human plasma (K2EDTA)
- 96-well collection plates
- UHPLC-MS/MS system

2.1.2. Sample Preparation

- Spike 50 μL of human plasma with the deuterated internal standard.
- Add 200 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 10 minutes.
- Centrifuge at 3000 x g for 10 minutes.
- Transfer 100 μL of the supernatant to a 96-well collection plate.
- Add 100 μL of water to the supernatant.
- Seal the plate and vortex for 5 minutes before placing it in the autosampler.

2.1.3. UHPLC-MS/MS Analysis

Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.7 μm)



- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)
- Flow Rate: 0.6 mL/min
- Injection Volume: 5 μL
- Gradient: A suitable gradient to ensure separation of **Dapivirine** and the internal standard.
- Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM).
 - Monitor specific precursor-to-product ion transitions for **Dapivirine** and the deuterated IS.
- 2.1.4. Data Analysis and Quality Control
- Construct a calibration curve using Dapivirine-spiked plasma standards.
- The curve should be fitted with a quadratic regression using 1/x² weighting.
- Intra- and inter-assay precision and accuracy should be determined using quality control (QC) samples at low, medium, and high concentrations.[1][2]

Protocol for Quantification of Residual Dapivirine in Vaginal Rings

This protocol describes the measurement of the remaining **Dapivirine** in a returned vaginal ring to estimate the amount released over the period of use.[6][9]

- 2.2.1. Materials and Reagents
- Returned vaginal rings
- Acetone, HPLC grade
- High-Performance Liquid Chromatography (HPLC) system with UV detection
- 2.2.2. Ring Processing and Extraction



- Upon collection from the participant, clean the returned vaginal ring.
- Place the entire ring into a suitable extraction container.
- Add a defined volume of acetone to fully submerge the ring.
- Agitate the container for a sufficient period to ensure complete extraction of the residual Dapivirine.
- Take an aliquot of the acetone extract for analysis.

2.2.3. HPLC Analysis

- Chromatographic Column: Suitable C18 column
- Mobile Phase: A suitable isocratic or gradient mixture of organic solvent and water.
- Flow Rate: A typical flow rate for the selected column.
- Detection: UV detection at the wavelength of maximum absorbance for **Dapivirine**.
- Injection Volume: A defined volume of the acetone extract.

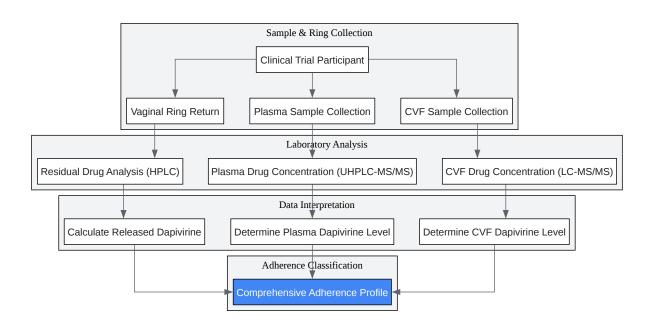
2.2.4. Calculation of **Dapivirine** Released

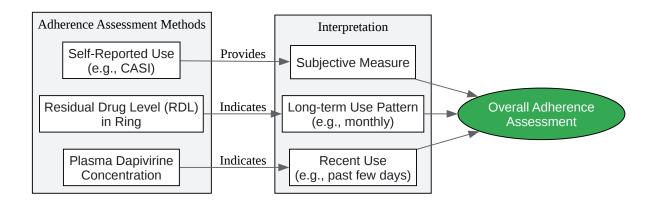
- Quantify the amount of residual **Dapivirine** in the extract using a calibration curve prepared with known concentrations of **Dapivirine**.
- Calculate the total residual **Dapivirine** in the ring.
- Subtract the residual amount from the initial amount of **Dapivirine** in a new ring (typically 25 mg) to determine the total amount released.[3]
- Normalize the released amount to a standard 28-day period if the wear duration varies.

Visualizations

Workflow for Dapivirine Adherence Assessment









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